molecular formula C21H22N6O B2714680 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol CAS No. 946217-11-4

2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol

Cat. No.: B2714680
CAS No.: 946217-11-4
M. Wt: 374.448
InChI Key: FHBRIYWQNTUPFK-UHFFFAOYSA-N
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Description

2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl and phenyl groups through nucleophilic substitution reactions. The final step involves the attachment of the ethanol group via an amination reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propane
  • **2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)butane

Uniqueness

Compared to similar compounds, 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol exhibits unique properties due to the presence of the ethanol group. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-[[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-14-8-9-16(12-15(14)2)24-19-18-13-23-27(17-6-4-3-5-7-17)20(18)26-21(25-19)22-10-11-28/h3-9,12-13,28H,10-11H2,1-2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBRIYWQNTUPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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